molecular formula C10H22Cl2N2O2 B2795286 2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride CAS No. 2361643-98-1

2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride

Cat. No. B2795286
CAS RN: 2361643-98-1
M. Wt: 273.2
InChI Key: HCBRDQXINXLGIL-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2361643-98-1 . It has a molecular weight of 273.2 . The IUPAC name for this compound is 2,2-dimethyl-3-(piperidin-4-ylamino)propanoic acid dihydrochloride . The InChI code for this compound is 1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)7-12-8-3-5-11-6-4-8;;/h8,11-12H,3-7H2,1-2H3,(H,13,14);2*1H .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride”, is a significant area of research in the pharmaceutical industry . Piperidines are key synthetic fragments for designing drugs and their derivatives are present in more than twenty classes of pharmaceuticals . The synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride” can be represented by the InChI code 1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)7-12-8-3-5-11-6-4-8;;/h8,11-12H,3-7H2,1-2H3,(H,13,14);2*1H .


Physical And Chemical Properties Analysis

The physical form of “2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : Research by Gronowitz, Hallberg, and Nikitidis (1987) demonstrated a stereoselective synthesis method involving 2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride, used in the preparation of dialkylaminomethyl substituted halobutadienes. This method is significant for the regio- and stereospecific syntheses of functionalized unsaturated aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987).

  • Electrochemical Detection in DNA Interaction : A study by Istanbullu et al. (2017) involved the use of a Mannich base derivative containing 2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride for investigating its interaction with fish sperm double-stranded DNA. The study highlights its potential application in DNA-targeted research (Istanbullu, Karadeniz, Erciyas, & Gürsan, 2017).

  • Building Blocks in Heterocyclic Syntheses : Research by Alnajjar et al. (2008) involved the use of enaminones with 2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride in the synthesis of 2,3-dihydropyridazine-4-carboxylic acids. This study provides insights into its utility as a building block in heterocyclic syntheses (Alnajjar, Abdelkhalik, Al-Enezi, & Elnagdi, 2008).

Pharmaceutical Research

  • Antihypertensive Activity : Evans et al. (1983) conducted a study on the antihypertensive activity of compounds related to 2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride. They synthesized and tested various compounds for their efficacy in lowering blood pressure, which could have implications in the development of new antihypertensive medications (Evans, Fake, Hamilton, Poyser, & Showell, 1983).

  • Anticonvulsant and Antinociceptive Activity : Kamiński et al. (2016) studied new hybrid molecules derived from 2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride for their anticonvulsant and antinociceptive activities. This research contributes to the understanding of its potential applications in treating epilepsy and pain management (Kamiński, Zagaja, Rapacz, Łuszczki, Andres-Mach, Abram, & Obniska, 2016).

  • Cytotoxic Activity in Cancer Research : Vosooghi et al. (2010) explored the cytotoxic activities of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, synthesized from 2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride. This research is important for understanding its potential applications in cancer therapy (Vosooghi, Rajabalian, Sorkhi, Badinloo, Nakhjiri, Negahbani, Asadipour, Mahdavi, Shafiee, & Foroumadi, 2010).

Safety and Hazards

The safety information for “2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2,2-dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)7-12-8-3-5-11-6-4-8;;/h8,11-12H,3-7H2,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBRDQXINXLGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCNCC1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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